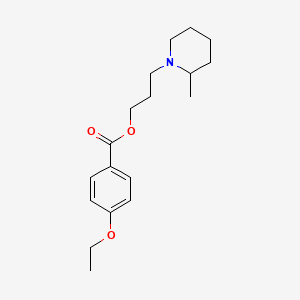![molecular formula C16H16NNaO8S B13766532 Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt CAS No. 68016-08-0](/img/structure/B13766532.png)
Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium: is a complex organic compound characterized by its unique structure, which includes a pyridinium ring substituted with various functional groups. This compound is known for its ionic nature, consisting of a positively charged pyridinium ion and a negatively charged sulfonate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium typically involves multiple steps, starting with the preparation of the pyridinium ring followed by the introduction of the carboxylate, hydroxy, and sulfonate groups. Common reagents used in these reactions include pyridine, sodium hydroxide, and various sulfonating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the correct substitution and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridinium compounds. These products can further undergo additional reactions to form more complex molecules .
Scientific Research Applications
Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse chemical interactions, enhancing its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
- Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium
Uniqueness
The uniqueness of Sodium 3-carboxylato-1-[2-hydroxy-3-[4-(hydroxysulfonatomethyl)phenoxy]propyl]pyridinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced solubility, stability, and reactivity, making it a valuable tool in various research and industrial applications .
Properties
CAS No. |
68016-08-0 |
|---|---|
Molecular Formula |
C16H16NNaO8S |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
sodium;1-[2-hydroxy-3-[4-[hydroxy(sulfonato)methyl]phenoxy]propyl]pyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C16H17NO8S.Na/c18-13(9-17-7-1-2-12(8-17)15(19)20)10-25-14-5-3-11(4-6-14)16(21)26(22,23)24;/h1-8,13,16,18,21H,9-10H2,(H-,19,20,22,23,24);/q;+1/p-1 |
InChI Key |
HDCCHEFIBNGPMS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(COC2=CC=C(C=C2)C(O)S(=O)(=O)[O-])O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


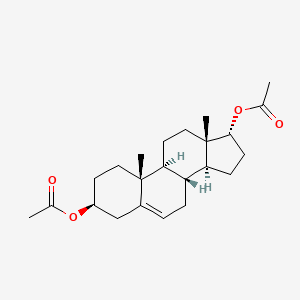
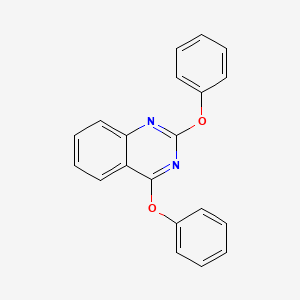
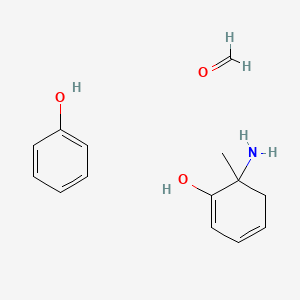
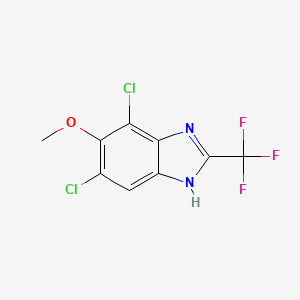
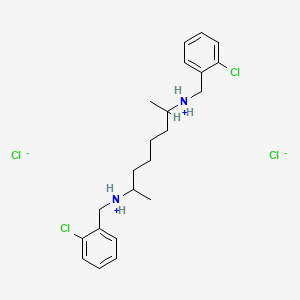
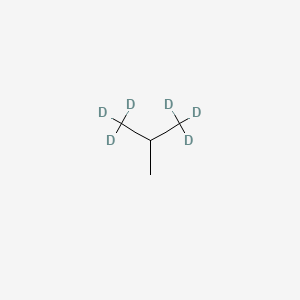
![2-Anthracenesulfonic acid, 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13766491.png)
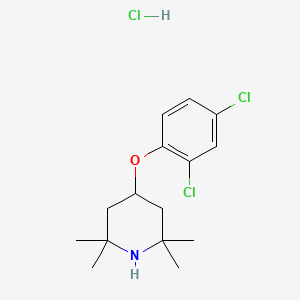
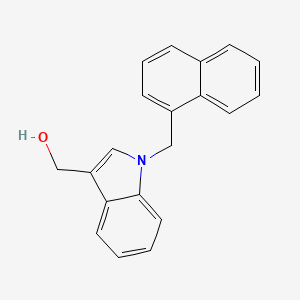
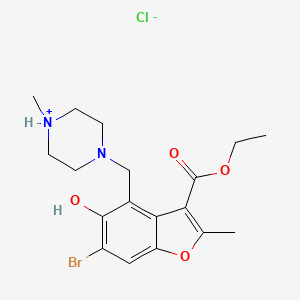
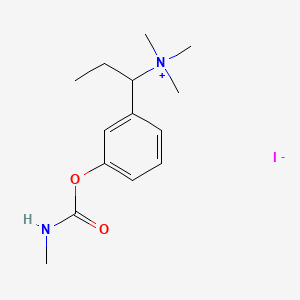
![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
